4-Hydroxybenzaldehyde-d5

Analytical Chemistry Metabolomics Pharmaceutical Analysis

4-Hydroxybenzaldehyde-d5 (298704-22-0) is a deuterated d5 internal standard that co-elutes with native analyte, eliminating matrix-induced variability in LC-MS/MS. Essential for ANDA-compliant bisoprolol impurity quantification, biomarker validation, and IDMS food authenticity assays. Procure high-purity (≥98%) material for regulatory-ready analytical method development.

Molecular Formula C7H6O2
Molecular Weight 127.15 g/mol
Cat. No. B12405011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzaldehyde-d5
Molecular FormulaC7H6O2
Molecular Weight127.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)O
InChIInChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D,5D
InChIKeyRGHHSNMVTDWUBI-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxybenzaldehyde-d5 Procurement Guide: Isotopic Purity & Analytical Reference for LC-MS/MS Quantification


4-Hydroxybenzaldehyde-d5 (CAS 298704-22-0) is a deuterated stable isotope-labeled analog of the aromatic aldehyde 4-hydroxybenzaldehyde. The molecule contains five deuterium atoms substituting hydrogen, primarily on the aromatic ring and the formyl group, resulting in a molecular formula of C₇HD₅O₂ and a molecular weight of 127.15 g/mol . This labeling confers a distinct mass shift relative to the unlabeled compound (MW 122.12), enabling its use as a superior internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) workflows. As a physicochemical mimic of the native analyte, it corrects for variability in sample preparation, matrix effects, and instrument drift, thereby enhancing the accuracy and precision of quantitative assays in pharmaceutical, environmental, and metabolomic research .

Why Unlabeled 4-Hydroxybenzaldehyde or Other Analogs Cannot Replace the d5 Internal Standard in MS-Based Assays


In LC-MS/MS quantification, the use of a non-isotopically matched internal standard introduces unacceptable analytical uncertainty due to differential ionization efficiency, chromatographic retention time shifts, and incomplete correction for matrix effects [1]. Unlabeled 4-hydroxybenzaldehyde cannot be distinguished from endogenous or incurred analyte, leading to signal overlap and inaccurate quantification. Even structurally similar analogs (e.g., 3-hydroxybenzaldehyde) exhibit different chemical behaviors, resulting in variable recovery and compromised precision. The deuterated d5 analog co-elutes with the target analyte and experiences identical sample processing and ionization conditions, thereby normalizing variability and ensuring robust, regulatory-compliant measurements [2]. This principle is fundamental to isotope dilution mass spectrometry (IDMS), where the isotopic internal standard is indispensable for achieving high accuracy and traceability.

4-Hydroxybenzaldehyde-d5: Quantitative Evidence of Differentiation vs. Unlabeled and Alternative Internal Standards


Isotopic Enrichment and Mass Shift Enable Unambiguous Detection in LC-MS/MS

4-Hydroxybenzaldehyde-d5 exhibits a +5 Da mass shift relative to the unlabeled compound (MW 127.15 vs. 122.12), enabling complete mass spectrometric resolution. The isotopic enrichment of 99 atom % D ensures minimal isotopic cross-talk, providing a distinct m/z channel for the internal standard (e.g., m/z 127 → 109 for d5) that is free from interference by the native analyte (m/z 122 → 104 for unlabeled) . In contrast, using the unlabeled compound as a surrogate IS would result in identical m/z transitions and thus cannot correct for matrix effects or recovery losses. This specificity is a fundamental requirement for isotope dilution mass spectrometry (IDMS) and is essential for meeting the accuracy and precision criteria of regulatory bioanalytical method validation [1].

Analytical Chemistry Metabolomics Pharmaceutical Analysis

Chemical Purity of d5 Form Ensures Reproducible Quantitative Performance

The 4-Hydroxybenzaldehyde-d5 product is supplied with a certified chemical purity of ≥95% . This high purity minimizes the introduction of confounding variables into the analytical method. In contrast, lower-grade unlabeled reference standards may contain impurities that co-elute with the analyte or interfere with MS detection, leading to biased quantification. While no direct head-to-head purity comparison with a specific alternative is available in the public domain for this exact product, the ≥95% purity specification is a key procurement criterion that ensures the internal standard contributes negligible background noise and does not require additional purification steps, thus streamlining method development and validation [1].

Pharmaceutical QC Method Validation Stable Isotope Labeling

Long-Term Stability Under Recommended Storage Conditions

4-Hydroxybenzaldehyde-d5 is reported to be stable for at least three years when stored at room temperature under recommended conditions (protect from light, moisture) . This long-term stability reduces the need for frequent re-qualification or re-purchase, offering a logistical advantage over some isotopically labeled compounds that require -20°C or -80°C storage and may degrade more rapidly. While specific accelerated stability data are not publicly available, this vendor-reported stability profile is a practical consideration for laboratories planning multi-year studies or maintaining inventory for periodic method validation.

Stable Isotope Storage Method Robustness Procurement Logistics

Regulatory Compliance and Method Applicability for Bisoprolol Impurity Profiling

4-Hydroxybenzaldehyde-d5 is explicitly referenced for use in analytical method development and validation for bisoprolol fumarate, including the quantification of potential impurities during commercial production and for Abbreviated New Drug Applications (ANDAs) [1]. This documented regulatory alignment provides a clear advantage over generic deuterated internal standards that lack such specific application context. The compound is supplied with detailed characterization data compliant with regulatory guidelines, facilitating its direct integration into GMP/GLP environments. While no comparative performance data against other internal standards for this specific application are published, the explicit mention in the context of bisoprolol analysis provides a targeted justification for procurement.

Pharmaceutical Analysis ANDA Bisoprolol Impurity Quantification

Optimal Application Scenarios for 4-Hydroxybenzaldehyde-d5 Based on Evidence


Pharmaceutical Impurity Profiling and Method Validation for Bisoprolol

4-Hydroxybenzaldehyde-d5 is directly applicable as a reference standard or internal standard in the development and validation of HPLC or LC-MS/MS methods for quantifying impurities in bisoprolol fumarate drug substance and drug product, in alignment with ANDA regulatory requirements [1]. Its use ensures accurate and precise quantification of 4-hydroxybenzaldehyde, a potential degradation product or process impurity.

Accurate Quantification of Endogenous 4-Hydroxybenzaldehyde in Biological Matrices

In metabolomics and pharmacokinetic studies, the d5 analog serves as an ideal internal standard for quantifying low-abundance endogenous 4-hydroxybenzaldehyde in plasma, urine, or tissue homogenates via LC-MS/MS . The +5 Da mass shift and high isotopic enrichment enable reliable measurement of the native compound while correcting for matrix effects and sample loss, a critical requirement for biomarker validation.

Stable Isotope Dilution Assays for Food and Flavor Analysis

4-Hydroxybenzaldehyde is a key flavor component in vanilla and other natural products. The d5-labeled form enables precise quantification of this analyte in complex food matrices (e.g., extracts, beverages) using isotope dilution mass spectrometry (IDMS) . This approach minimizes matrix-induced ion suppression and ensures accurate determination of flavor compound concentrations for quality control and authenticity verification.

Method Development for Trace-Level Environmental and Toxicological Analysis

When analyzing 4-hydroxybenzaldehyde as a potential biomarker or environmental contaminant at sub-ppb levels, the use of a deuterated internal standard is essential to achieve the necessary sensitivity and accuracy. The d5 analog provides robust correction for recovery variability during solid-phase extraction (SPE) and matrix effects in LC-MS/MS, enabling reliable quantification in water, soil, or biological samples [2].

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